N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is a complex organic compound featuring a thiadiazole ring and piperidine moieties. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2S/c1-2-3-6-17-21-22-19(27-17)20-16(25)14-23-11-8-15(9-12-23)13-24-10-5-4-7-18(24)26/h15H,2-14H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKNHHYFQRDWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CN2CCC(CC2)CN3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-butyl-1,3,4-thiadiazol-2-yl core. This can be achieved through the cyclization of thiosemicarbazide derivatives with appropriate alkylating agents
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the piperidine rings to produce corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the thiadiazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiadiazoles and piperidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial and antifungal properties make it useful in studying microbial resistance mechanisms.
Medicine: Due to its antitumor and anti-inflammatory properties, it can be explored for drug development.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiadiazole ring, in particular, is known to disrupt processes related to DNA replication, which can inhibit the growth of cancer cells and bacteria. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound also features a thiadiazole ring but has a different substituent on the ring.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds are similar in structure but have different biological activities.
Uniqueness: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is unique due to its specific combination of piperidine and thiadiazole rings, which contribute to its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
